molecular formula C7H7F3N2O B1417402 5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL CAS No. 685542-44-3

5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL

Cat. No. B1417402
CAS RN: 685542-44-3
M. Wt: 192.14 g/mol
InChI Key: PJTCVDDPQWDCIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study discusses the synthesis and applications of trifluoromethylpyridine (TFMP) derivatives in the agrochemical and pharmaceutical industries . Another study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of a similar compound, “4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine”, has been reported. It has a molecular formula of C7H6ClF3N2 and a molecular weight of 210.58 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine”, have been reported. It has a molecular weight of 210.58 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 5, a Rotatable Bond Count of 0, and a Topological Polar Surface Area of 25.8 Ų .

Scientific Research Applications

Hybrid Catalysts and Pyrimidine Synthesis

The importance of hybrid catalysts in synthesizing pyrimidine derivatives, including 5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL, is highlighted by the broad synthetic applications and bioavailability of pyrimidine scaffolds. Hybrid catalysts, encompassing organocatalysts, metal catalysts, and nanocatalysts, play a crucial role in developing substituted pyrimidine derivatives through one-pot multicomponent reactions. These catalysts are vital for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, offering insights into catalytic applications for developing lead molecules (Parmar, Vala, & Patel, 2023).

Anti-cancer Potential

Pyrimidine derivatives, including 5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL, have demonstrated significant anti-cancer potential. The structural motif of pyrimidine is a critical component of DNA and RNA, lending these compounds a wide range of pharmacological activities. Specifically, pyrimidine-based scaffolds have shown promising activity against various cancer types through different mechanisms, indicating their potential as future drug candidates (Kaur et al., 2014).

Fluorinated Pyrimidines in Cancer Treatment

Developments in the chemistry of fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), underscore the role of pyrimidine derivatives in cancer treatment. These developments have led to more precise uses of fluorinated pyrimidines to treat cancer, including the synthesis of RNA and DNA substituted with fluorinated pyrimidines for mechanistic studies. Insights into how these compounds perturb nucleic acid structure and dynamics have emerged from computational and experimental studies, highlighting the complex mechanisms by which fluorinated pyrimidines inhibit cancer growth (Gmeiner, 2020).

Anti-inflammatory Activities

Recent research on pyrimidines has also focused on their anti-inflammatory effects. Pyrimidine derivatives have been found to inhibit the expression and activities of vital inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-α. These effects attribute to the potential of pyrimidine derivatives, including 5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL, as anti-inflammatory agents. This research opens up avenues for developing new pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).

properties

IUPAC Name

4,5-dimethyl-2-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-3-4(2)11-6(7(8,9)10)12-5(3)13/h1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTCVDDPQWDCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372565
Record name 5,6-Dimethyl-2-(trifluoromethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL

CAS RN

685542-44-3
Record name 5,6-Dimethyl-2-(trifluoromethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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